molecular formula C10H10FNOS B2520048 N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide CAS No. 2361657-26-1

N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide

Cat. No. B2520048
CAS RN: 2361657-26-1
M. Wt: 211.25
InChI Key: RVPYVIBGSTWTHH-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide, also known as FMSP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide may be able to induce the expression of genes that are involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections. N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to the use of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide in lab experiments. For example, the synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is a complex and time-consuming process, which may limit its availability for research purposes. In addition, the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. One area of interest is the development of new cancer therapies that incorporate N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide. Researchers are also interested in exploring the potential of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide as an antibacterial agent, as well as its anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide can be achieved through a multistep process that involves the reaction of 2-amino-4-fluoro-5-methylthiophene-3-carboxylic acid with acetic anhydride, followed by the reaction with propargylamine. The resulting product is then subjected to a coupling reaction with 4-bromo-2-fluoroaniline to yield N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide.

Scientific Research Applications

N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications of N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-fluoro-2-methylsulfanylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNOS/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYVIBGSTWTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-2-methylsulfanylphenyl)prop-2-enamide

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